Debio-1347

Vue d'ensemble

Description

Debio-1347 est un inhibiteur oral sélectif des tyrosine kinases du récepteur du facteur de croissance des fibroblastes (FGFR) 1-3. Il a montré une forte activité antitumorale dans des modèles tumoraux in vitro et in vivo avec des fusions de gènes FGFR1-3 . Ce composé est particulièrement important dans le traitement des cancers avec des fusions de FGFR, car la dysrégulation de la signalisation de FGFR est impliquée dans de nombreux cancers .

Applications De Recherche Scientifique

Debio-1347 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been investigated in clinical trials for its efficacy and safety in patients with advanced solid tumors harboring FGFR gene alterations . The compound has shown promising results in preclinical models and patient-derived xenograft mouse models . It is also used in pharmacokinetic and pharmacodynamic studies to evaluate its effects on blood, skin, and tumor tissue .

Mécanisme D'action

Target of Action

Debio-1347, also known as CH5183284, is a selective oral inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-3 . FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes such as cell proliferation, migration, apoptosis, and differentiation .

Mode of Action

This compound binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3 in a mode known as DFG-in . This interaction with both the hinge region and the back pocket of the protein leads to the inhibition of these receptors . By selectively inhibiting FGFR1, FGFR2, and FGFR3, this compound prevents the aberrant signaling that often results from genetic alterations in these receptors .

Biochemical Pathways

The inhibition of FGFR1, FGFR2, and FGFR3 by this compound affects the FGFR signaling pathway. This pathway regulates multiple biological processes and developmental functions. Dysregulation of this pathway due to FGFR fusions is implicated in many cancers . By inhibiting these receptors, this compound can potentially prevent the development and progression of cancers associated with these genetic alterations .

Pharmacokinetics

This compound is administered orally in doses between 60 and 150 mg daily in 28-day cycles . The plasma half-life of this compound is approximately 11.5 hours . The pharmacokinetics and pharmacodynamics of this compound are evaluated serially in blood, skin, and/or tumor tissue . .

Result of Action

This compound has shown antitumor activity against cancer cell lines harboring genetic alterations in FGFRs both in vitro and in vivo . It has demonstrated efficacy and tolerability in patients harboring FGFR 1-3 fusion irrespective of tumor type . Partial responses were observed in some patients, with further patients having stable disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific genetic alterations present in the cancer cells .

Analyse Biochimique

Biochemical Properties

Debio-1347 plays a crucial role in biochemical reactions by selectively inhibiting FGFR 1-3 tyrosine kinases. This inhibition disrupts the FGFR signaling pathway, which is often dysregulated in cancer cells . This compound interacts with several biomolecules, including FGFR1, FGFR2, and FGFR3, by binding to their ATP-binding sites and preventing their phosphorylation . This inhibition leads to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells with FGFR gene fusions, this compound inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the activation of FGFR and its downstream effectors, leading to reduced cell survival and proliferation . Additionally, this compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . The compound also impacts cellular metabolism by inhibiting pathways that promote cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of FGFR 1-3 tyrosine kinases. This compound binds to the ATP-binding sites of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling pathways, including RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are crucial for cell proliferation and survival . By inhibiting these pathways, this compound induces apoptosis and reduces cell proliferation in cancer cells with FGFR gene fusions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to the development of resistance in some cancer cells, necessitating combination therapies to overcome this challenge . Studies have shown that this compound remains effective in inhibiting FGFR signaling and inducing apoptosis in cancer cells over time, although the degree of inhibition may vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hyperphosphatemia and gastrointestinal disturbances . Studies have identified an optimal dosage range that maximizes antitumor activity while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFR 1-3 tyrosine kinases . The compound inhibits the phosphorylation of these receptors, leading to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ . This inhibition affects metabolic flux and reduces the levels of metabolites that promote cell growth and survival . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed systemically, reaching target tissues where FGFR 1-3 tyrosine kinases are overexpressed . This compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in cancer cells . The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFR 1-3 tyrosine kinases . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding sites of these receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour Debio-1347 impliquent des programmes de criblage à haut débit et des modifications chimiques guidées par des analyses de modélisation 3D de la série principale et des FGFR . Le composé principal, CH5183284/Debio-1347, a été identifié à partir d'une bibliothèque de composés originale. Des modifications chimiques ont mené à l'identification d'un inhibiteur sélectif pour FGFR1, FGFR2 et FGFR3 . Les méthodes de production industrielle impliquent généralement la synthèse du composé en cycles de 28 jours avec des doses allant de 60 à 150 mg par voie orale par jour .

Analyse Des Réactions Chimiques

Debio-1347 subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les analogues d'ATP et les panels de kinases . Les principaux produits formés à partir de ces réactions sont des inhibiteurs sélectifs de FGFR1, FGFR2 et FGFR3, avec une inhibition minimale des autres kinases .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il a été étudié dans des essais cliniques pour son efficacité et sa sécurité chez les patients atteints de tumeurs solides avancées présentant des altérations génétiques de FGFR . Le composé a montré des résultats prometteurs dans les modèles précliniques et les modèles de xénogreffes de souris dérivés de patients . Il est également utilisé dans les études pharmacocinétiques et pharmacodynamiques pour évaluer ses effets sur le sang, la peau et les tissus tumoraux .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les tyrosine kinases FGFR1-3. Les cibles moléculaires et les voies impliquées comprennent le site de liaison à l'ATP de FGFR1 en mode DFG-in et son interaction à la fois avec la région de charnière et la poche arrière de la protéine . Cette inhibition conduit à une inhibition significative de la croissance tumorale et, à des doses plus élevées, à des régressions tumorales .

Comparaison Avec Des Composés Similaires

Debio-1347 est unique par son inhibition sélective de FGFR1, FGFR2 et FGFR3, avec une inhibition minimale des autres kinases . Des composés similaires comprennent d'autres inhibiteurs de FGFR tels que NVP-BGJ398 et AZD4547 . this compound a montré une capacité unique à inhiber un mutant pertinent de la porte d'entrée FGFR2 (V564F), ce qui n'est pas observé avec d'autres inhibiteurs .

Propriétés

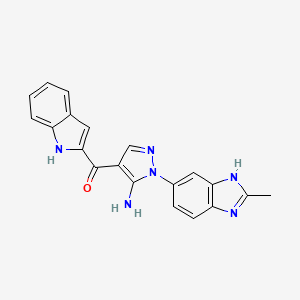

IUPAC Name |

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMNJULZEQTDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265229-25-1 | |

| Record name | Debio-1347 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1347 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOLIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)